![molecular formula C20H22N6O6S2 B14274580 3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) CAS No. 138249-21-5](/img/structure/B14274580.png)
3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) is a complex organic compound characterized by its unique structure, which includes azido groups and sulfonyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl] Intermediate: This step involves the reaction of a suitable ethene derivative with azido and sulfonyl-containing reagents under controlled conditions.
Addition of Propan-1-ol Groups: The intermediate is then reacted with propan-1-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the presence of azido groups.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) depends on its interaction with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The sulfonyl groups can interact with various biological molecules, potentially altering their function or activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Similar in structure but lacks the azido and sulfonyl functionalities.
3,3’-{Ethane-1,2-diylbis[(2-sulfo-4,1-phenylene)diazene-2,1-diyl]}bis(5-amino-4-hydroxynaphthalene-2,7-disulfonic acid): Contains sulfonyl groups but different core structure.
Propiedades
Número CAS |
138249-21-5 |
|---|---|
Fórmula molecular |
C20H22N6O6S2 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
3-[5-azido-2-[2-[4-azido-2-(3-hydroxypropylsulfonyl)phenyl]ethenyl]phenyl]sulfonylpropan-1-ol |
InChI |
InChI=1S/C20H22N6O6S2/c21-25-23-17-7-5-15(19(13-17)33(29,30)11-1-9-27)3-4-16-6-8-18(24-26-22)14-20(16)34(31,32)12-2-10-28/h3-8,13-14,27-28H,1-2,9-12H2 |
Clave InChI |
HAJORPIFQMAMRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)CCCO)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



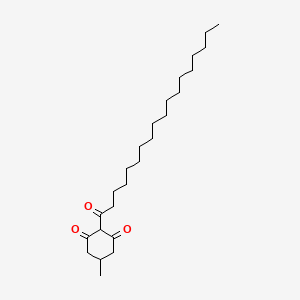
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
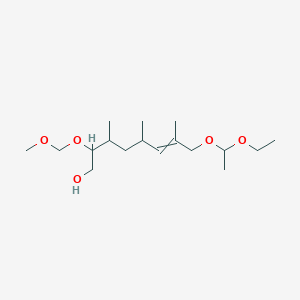
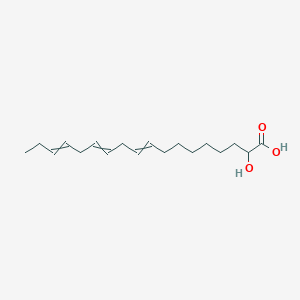

![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
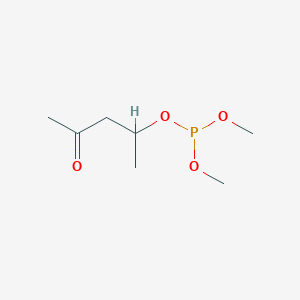

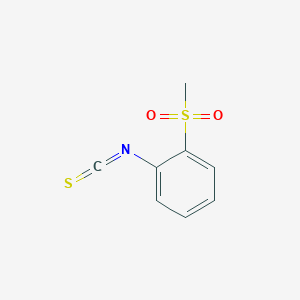

![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
